2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Description
2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
A novel and efficient one-pot synthesis methodology for 2-aminopyrimidinones, involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate, has been developed. This method affords compounds through a three-component reaction, demonstrating self-assembly and H-bonding in the resulting products (Bararjanian et al., 2010). Another study explored the synthesis, X-ray, and spectroscopic analysis of pyridine derivatives, highlighting their structural features and optical properties through fluorescence spectra (Cetina et al., 2010).
Antimicrobial Applications
Research on pyrimidine carbonitrile derivatives has shown significant antimicrobial activity against various bacterial and fungal strains. The study includes an in-depth analysis of the compounds' ability to induce bacterial cell membrane rupture, validated by minimum inhibitory concentrations (MICs), cell leakage analysis, and bacterial growth curve study (Bhat & Begum, 2021).
Material Science and Optical Applications
A study on the synthesis, spectral characterization, DFT, and photosensitivity studies of a novel compound demonstrated its potential application in optoelectronic devices. The research highlighted the compound's optical absorption, photocurrent, and photosensitivity under various illumination intensities (Roushdy et al., 2019).
Properties
IUPAC Name |
2-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-14-15(2)23-13-26(21(14)27)12-16-6-8-25(9-7-16)20-18(11-22)10-17-4-3-5-19(17)24-20/h10,13,16H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCGJYGCPXQOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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